2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide
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Overview
Description
2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide is an organic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring substituted with a 2,4-dichlorobenzoyl group and an acetamide group, making it a valuable subject for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with thiophene-2-acetamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetic acid
- 2-(5-(2,4-Dichlorobenzoyl)thiophen-2-yl)acetonitrile
Uniqueness
2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both dichlorobenzoyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2S/c14-7-1-3-9(10(15)5-7)13(18)11-4-2-8(19-11)6-12(16)17/h1-5H,6H2,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCNCVVHSWNLIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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